molecular formula C16H19NOS B4732391 N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide

N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide

Cat. No.: B4732391
M. Wt: 273.4 g/mol
InChI Key: HJSBJOHAKLDPBD-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMPEA-TTC and is a member of the phenethylamine family of compounds.

Mechanism of Action

DMPEA-TTC is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This means that it has the ability to activate the receptor to a certain degree, but not to the same extent as a full agonist. The exact mechanism of action of DMPEA-TTC is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The effects of DMPEA-TTC on biochemical and physiological processes are still being studied. However, it has been shown to have an impact on the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, it has been shown to have some effects on blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of DMPEA-TTC for lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that the compound is relatively new and has not been extensively studied, meaning that its effects on various biological systems are not yet fully understood.

Future Directions

There are several potential future directions for research involving DMPEA-TTC. One area of interest is the development of more selective compounds that target specific subtypes of serotonin receptors. Additionally, further studies are needed to better understand the effects of DMPEA-TTC on various physiological systems and to determine its potential therapeutic applications. Finally, the development of new synthetic methods for DMPEA-TTC and related compounds could help to facilitate further research in this area.

Scientific Research Applications

DMPEA-TTC has been studied for its potential application in the field of neuroscience. Specifically, it has been investigated for its ability to modulate the activity of certain neurotransmitter receptors in the brain. This compound has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

Properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-10-5-6-11(2)14(9-10)13(4)17-16(18)15-8-7-12(3)19-15/h5-9,13H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSBJOHAKLDPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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